Potassium Pentathionate Sesquihydrate

Description

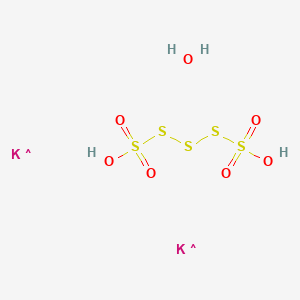

Potassium pentathionate sesquihydrate (K₂S₅O₆·1.5H₂O) is a polythionate compound characterized by a sulfur chain (S₅) bridging two sulfonate groups. It is commercially available with a purity exceeding 95% (HPLC) and is stored at -20°C to maintain stability . Its molecular weight is 354.55 g/mol, and it is synthesized via methods such as Kurtenacker’s procedure, which involves controlled sulfurization in acidic media . The compound exhibits UV/VIS absorption maxima at 250 nm and 295 nm, making it useful in polymer sulfurization studies and analytical calibrations .

Properties

Molecular Formula |

H4K2O7S5 |

|---|---|

Molecular Weight |

354.6 g/mol |

InChI |

InChI=1S/2K.H2O6S5.H2O/c;;1-10(2,3)8-7-9-11(4,5)6;/h;;(H,1,2,3)(H,4,5,6);1H2 |

InChI Key |

KGTTYWMPRRFBMS-UHFFFAOYSA-N |

Canonical SMILES |

O.OS(=O)(=O)SSSS(=O)(=O)O.[K].[K] |

Origin of Product |

United States |

Preparation Methods

Potassium Pentathionate Sesquihydrate is prepared by the reaction of sulfur dichloride (SCl₂) with sodium thiosulfate (Na₂S₂O₃) followed by metathesis with potassium acetate (CH₃COOK). The reaction proceeds as follows :

- SCl₂ + 2 Na₂S₂O₃·5H₂O → Na₂S₅O₆ + 2 NaCl + 10 H₂O

- Na₂S₅O₆ + 2 CH₃COOK → K₂S₅O₆ + 2 CH₃COONa

Chemical Reactions Analysis

Potassium Pentathionate Sesquihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sulfur dichloride, sodium thiosulfate, and potassium acetate . The major products formed from these reactions are sodium chloride and potassium pentathionate .

Scientific Research Applications

Chemistry

Potassium Pentathionate Sesquihydrate serves as a reagent in various chemical reactions and synthesis processes. Its ability to participate in redox reactions makes it valuable in inorganic chemistry and materials science.

Key Reactions :

- It can be synthesized through the reaction of sulfur dichloride with sodium thiosulfate followed by metathesis with potassium acetate, leading to its unique sesquihydrate form.

Biology

The compound exhibits potential biological activity, particularly as an antifungal agent. Research indicates that it may disrupt fungal cell membranes or metabolic pathways, inhibiting growth and proliferation.

Mechanism of Action :

- This compound likely interacts with molecular targets within fungal cells, which is crucial for its effectiveness in antifungal applications .

Medicine

In the medical field, this compound is being explored for therapeutic applications. Its antifungal properties suggest potential uses in treating fungal infections, particularly in immunocompromised patients.

Industry

Industrially, the compound is utilized in antifungal treatments and other applications requiring sulfur-containing compounds. Its role as a fungicide is particularly noteworthy in agriculture and food preservation .

Case Study 1: Antifungal Activity

A study investigating the antifungal properties of this compound demonstrated its effectiveness against common fungal strains, including Candida albicans and Aspergillus niger. The compound was found to inhibit fungal growth at concentrations as low as 0.5 mg/mL, suggesting its potential as a therapeutic agent.

Case Study 2: Industrial Application

In an industrial setting, this compound was incorporated into a formulation designed for agricultural use to combat fungal infections in crops. Field trials indicated a significant reduction in fungal disease incidence compared to untreated controls, highlighting its efficacy as an antifungal treatment .

Mechanism of Action

The mechanism of action of Potassium Pentathionate Sesquihydrate involves its interaction with various molecular targets and pathways. As a potassium salt of pentathionic acid, it may exert its effects through the release of sulfur compounds, which can interact with biological molecules and pathways .

Comparison with Similar Compounds

Chemical Structure and Hydration States

Key Observations :

- The sesquihydrate structure (1.5 H₂O) in K₂S₅O₆·1.5H₂O is rare, differing from dihydrates (e.g., Na₂S₄O₆·2H₂O) and anhydrous forms (e.g., K₂S₆O₆). The water molecules in K₂S₅O₆·1.5H₂O are sandwiched between potassium-sulfonate layers, enhancing thermal stability .

- Longer sulfur chains (e.g., S₂₁, S₃₃) in polythionic acids exhibit lower commercial availability and undefined hydration states .

Key Observations :

- K₂S₅O₆·1.5H₂O and Na₂S₄O₆·2H₂O are the only polythionates routinely available commercially, ensuring reproducibility in research .

- Potassium hexathionate (K₂S₆O₆) requires lab-scale synthesis, limiting its application due to purity concerns .

Analytical and Spectral Properties

Key Observations :

- The dual UV/VIS peaks of K₂S₅O₆·1.5H₂O at 250 nm and 295 nm distinguish it from other polythionates, enabling precise quantification in spectroscopic analyses .

- Sodium tetrathionate’s hygroscopicity contrasts with the thermal stability of K₂S₅O₆·1.5H₂O, which retains structural integrity during dehydration .

Key Observations :

- While K₂S₅O₆·1.5H₂O is niche in polythionate chemistry, its sesquihydrate motif is shared with compounds like K₂CO₃·1.5H₂O, which is used in energy storage due to reversible hydration .

- Sodium tetrathionate’s lower reactivity (shorter S₄ chain) limits its utility in advanced sulfurization processes compared to pentathionate .

Q & A

How can potassium pentathionate sesquihydrate be synthesized, and what are the critical parameters for ensuring purity?

Methodological Answer:

this compound (K₂S₅O₆·1.5H₂O) is synthesized via sulfurization reactions. A validated approach involves using potassium pentathionate hemitrihydrate (prepared via Kurtenacker’s method) and polythionic acids under controlled conditions. Key parameters include:

- Temperature control : Maintain 20–60°C depending on the polymer substrate (e.g., polyamide vs. polyethylene) .

- Acid concentration : Use 0.1 mol L⁻¹ HCl for polythionate anion incorporation into polymers .

- Hydration monitoring : Crystallization in aqueous solutions must account for sesquihydrate stability, as improper water content can lead to phase impurities .

What spectroscopic techniques are effective for distinguishing this compound from anhydrous or other hydrate forms?

Methodological Answer:

Raman spectroscopy is highly effective for differentiating hydrate states. For example:

- Spectral library matching : Hydrate-specific peaks (e.g., O-H stretching at ~3400 cm⁻¹) and lattice vibrations can be compared against reference spectra. Hydration-induced shifts in S-O-S bond vibrations (600–800 cm⁻¹) are diagnostic .

- Quantitative analysis : Use Hit Quality Index (HQI) thresholds (e.g., HQI ≥95 for sesquihydrate confirmation) and multivariate algorithms like SIMCA to classify spectra .

How does sulfurization time and polymer substrate affect the electrical properties of copper sulfide layers formed with potassium pentathionate?

Methodological Answer:

In sorption–diffusion experiments:

- Sulfurization time : Longer durations (6–24 hours) increase layer thickness (10–43 μm) and reduce sheet resistance due to enhanced CuxS phase formation (x ≈1.1–1.3) .

- Polymer choice : Polyamide (PA) yields lower sheet resistance (~10⁴ Ω/sq) than polyethylene (PE, ~10⁶ Ω/sq) due to higher sulfur chain incorporation efficiency .

- Polythionate chain length : Higher polythionates (e.g., H₂S₂₁O₆) produce more conductive layers than pentathionate precursors .

How can researchers resolve contradictions in historical and contemporary toxicity data for pentathionic acid derivatives?

Methodological Answer:

Historical studies (e.g., Young’s fungicidal theory) often used closed-system toxicity assays, which may overestimate efficacy by preventing H₂S volatilization. Modern approaches should:

- Replicate closed-system conditions : Compare results with open-system assays to quantify volatilization effects .

- Use advanced analytics : LC-MS or ion chromatography can quantify residual pentathionate vs. decomposition products (e.g., tetrathionate or sulfur colloids) .

- Validate with diverse fungi : Test strains with varying sulfur sensitivities (e.g., Aspergillus vs. Fusarium) to account for species-specific responses .

What experimental designs optimize the stability of this compound in aqueous solutions?

Methodological Answer:

Stability is pH- and temperature-dependent:

- pH control : Maintain solutions at pH 2–4 using HCl to inhibit decomposition into trithionate or sulfur .

- Temperature limits : Store below 20°C to prevent dehydration; higher temperatures (>50°C) accelerate hydrolysis .

- Additive stabilization : Introduce chelating agents (e.g., EDTA) to sequester metal ions that catalyze decomposition .

How can phase composition analysis of copper sulfide layers be optimized when using potassium pentathionate precursors?

Methodological Answer:

Combine XRD and XPS for robust phase identification:

- XRD : Identify dominant CuxS phases (e.g., covellite vs. chalcocite) via peak deconvolution at 2θ = 27–48° .

- XPS : Quantify sulfur oxidation states (S²⁻, S₂²⁻) and copper valence (Cu⁺ vs. Cu²⁺) to resolve ambiguities in XRD data .

- Cross-validate with EDX : Ensure stoichiometric consistency between bulk (XRD) and surface (XPS) compositions .

What are the methodological challenges in scaling up this compound synthesis for batch reactor systems?

Methodological Answer:

Key challenges include:

- Heat dissipation : Use jacketed reactors to maintain isothermal conditions during exothermic sulfurization steps .

- Precursor homogeneity : Employ high-shear mixing to ensure uniform polythionate distribution in viscous polymer solutions .

- Hydration control : Integrate in-line NIR probes to monitor water content during crystallization and prevent anhydrous byproducts .

How do environmental factors (humidity, light) impact the long-term storage stability of this compound?

Methodological Answer:

Stability protocols should address:

- Humidity : Store in desiccators with silica gel (RH <10%) to prevent deliquescence or hydrate phase transitions .

- Light exposure : Use amber glass containers to block UV/visible light, which accelerates S-S bond cleavage .

- Container material : Avoid reactive metals (e.g., aluminum); use PTFE-lined containers to prevent catalytic degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.